2-(2-Fluorophenyl)acetyl chloride
Overview
Description
“2-(2-Fluorophenyl)acetyl chloride” is a chemical compound with the empirical formula C8H6ClFO . Its molecular weight is 172.58 . The IUPAC name for this compound is (2-fluorophenyl)acetyl chloride .
Synthesis Analysis
The synthesis of “2-(2-Fluorophenyl)acetyl chloride” involves the reaction of 2-Fluoroacetophenone with thionyl chloride in the presence of a tertiary amine base.Molecular Structure Analysis
The SMILES string for “2-(2-Fluorophenyl)acetyl chloride” is Fc1ccccc1CC(Cl)=O . The InChI code is 1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 .Physical And Chemical Properties Analysis
“2-(2-Fluorophenyl)acetyl chloride” is a liquid at room temperature .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-(2-Fluorophenyl)acetyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the 2-fluorophenyl group into a wide range of molecular frameworks, which is particularly useful in the development of new drugs with enhanced pharmacokinetic properties .
Antimicrobial Agent Development
Research has shown that compounds derived from 2-(2-Fluorophenyl)acetyl chloride can exhibit significant antimicrobial activity. This makes it a potential starting material for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Anticancer Research
The structural motif of 2-(2-Fluorophenyl)acetyl chloride is found in some molecules with antiproliferative properties. As such, it’s used in the design and synthesis of potential anticancer agents, particularly those targeting breast cancer cell lines .
Molecular Modelling Studies
Due to its distinct chemical structure, 2-(2-Fluorophenyl)acetyl chloride is often used in molecular modelling studies to understand the interaction of fluorinated compounds with biological targets. This helps in rational drug design and the prediction of biological activity .
Chemical Research and Education
In academic settings, 2-(2-Fluorophenyl)acetyl chloride serves as a teaching aid for demonstrating various chemical reactions and synthesis techniques. It’s also used in research projects to develop new synthetic methodologies .
Material Science
This compound is also explored in material science for the development of novel materials with specific optical or electronic properties. The fluorophenyl group can influence the material’s behavior in desired ways, making it an interesting subject for study .
Safety And Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKNGTWQNSAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554078 | |
Record name | (2-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)acetyl chloride | |
CAS RN |
451-81-0 | |
Record name | 2-Fluorobenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluorophenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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